2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol
Description
2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its complex structure, which includes both phenolic and benzimidazole moieties. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-ethoxy-4-[[2-(3-ethoxy-4-hydroxyphenyl)benzimidazol-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-22-13-16(9-11-20(22)27)15-26-19-8-6-5-7-18(19)25-24(26)17-10-12-21(28)23(14-17)30-4-2/h5-14,27-28H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLZTHUOJVLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then further reacted with 2-ethoxyphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Acid-Base Reactions
The phenolic hydroxyl groups are key acidic sites. The ethoxy substituents influence acidity through electron-donating effects, raising the pKa compared to unsubstituted phenol.
Oxidation Reactions
The phenolic moieties are susceptible to oxidation, particularly under strong oxidizing conditions:
Electrophilic Aromatic Substitution (EAS)
The benzodiazole core and substituted phenyl rings direct electrophiles to specific positions:
| Reaction | Conditions | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | Para to -OH | Nitro-substituted benzodiazole derivative | |
| Sulfonation | H₂SO₄ (fuming, 100°C) | Meta to -OEt | Sulfonic acid derivative |
Nucleophilic Substitution
Ethoxy groups may undergo hydrolysis or displacement:
Condensation and Coupling Reactions
The methylene bridge and aromatic systems enable cross-coupling or cyclization:
Functional Group Interconversion
Key transformations involve modifying existing groups:
Degradation Pathways
Stability under environmental or physiological conditions:
Key Findings from Research
-
Selectivity in EAS : The ethoxy group directs electrophiles to the para position on the phenolic ring, while the benzodiazole nitrogen directs meta substitution .
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Oxidative Sensitivity : Phenolic -OH groups oxidize readily, necessitating inert atmospheres during synthesis .
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Synthetic Utility : The methylene bridge facilitates modular derivatization, enabling applications in medicinal chemistry .
Scientific Research Applications
2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzimidazole moiety can interact with nucleic acids and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
2-ethoxyphenol: Another phenolic compound with similar chemical properties.
Benzimidazole derivatives: A class of compounds with diverse biological activities.
Uniqueness
2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol is unique due to its combined phenolic and benzimidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Biological Activity
2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, emphasizing its pharmacological properties.
Chemical Structure
The compound can be structurally represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzodiazole ring and subsequent functionalization with ethoxy and hydroxy groups. Various methods have been reported in the literature, including condensation reactions and electrophilic substitutions.
Anticancer Potential
There is growing evidence supporting the anticancer potential of benzodiazole derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, such as inhibiting cell proliferation and inducing oxidative stress. For instance, a related compound was found to inhibit tumor growth in xenograft models .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. Research indicates that phenolic compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. This property is crucial for protecting cells from damage associated with various diseases .
The mechanisms through which 2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol exerts its effects may involve:
- Inhibition of Enzymatic Activity : Many phenolic compounds inhibit enzymes involved in cellular signaling pathways that promote cancer cell survival.
- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death.
- Antioxidant Defense : By enhancing the activity of endogenous antioxidant enzymes, this compound could mitigate oxidative damage.
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- Study on Anticancer Effects : A study demonstrated that a related benzodiazole derivative significantly reduced tumor size in murine models by modulating apoptotic pathways .
- Antimicrobial Efficacy : Another investigation showed that benzodiazole derivatives exhibited potent activity against various bacterial strains, suggesting a broad spectrum of antimicrobial action .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
